3-O-Acetyl-20-Hydroxyecdysone

Antimicrobial Ecdysteroid Structure-Activity Relationship

Do not substitute with generic 20-Hydroxyecdysone. The C3-acetyl group on 3-O-Acetyl-20-Hydroxyecdysone confers distinct antibacterial activity and altered ADME properties not seen in the parent molecule [Local Evidence]. Procure this precise analog for rigorous SAR studies, novel hit identification in antimicrobial assays, and optimizing ecdysteroid-responsive gene-switch systems. Ensure your research outcomes reflect the unique pharmacophore of the acetylated derivative.

Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol
Cat. No. B12098631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetyl-20-Hydroxyecdysone
Molecular FormulaC29H46O8
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C
InChIInChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3
InChIKeyUWFCFVQTAHITKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-O-Acetyl-20-Hydroxyecdysone: A Structurally Distinct Ecdysteroid from Cyanotis arachnoidea


3-O-Acetyl-20-Hydroxyecdysone is a semi-synthetic or naturally-derived ecdysteroid analog characterized by an acetyl group at the C3 position of the 20-Hydroxyecdysone (20E) backbone [1]. This structural modification differentiates it from the more widely studied parent molecule, 20E. It is primarily isolated from the roots of *Cyanotis arachnoidea* C.B.Clark and is supplied as a research compound with a typical purity exceeding 95-98% (HPLC) . Its molecular formula is C29H46O8, with a molecular weight of approximately 522.7 g/mol . While 20E serves as a baseline for ecdysteroid activity, 3-O-acetylation introduces a distinct pharmacophore that warrants specific investigation and procurement for targeted research applications.

Why 3-O-Acetyl-20-Hydroxyecdysone Should Not Be Substituted with Unmodified 20-Hydroxyecdysone


The assumption that 3-O-Acetyl-20-Hydroxyecdysone is a functionally identical alternative to 20-Hydroxyecdysone (20E) is not supported by experimental evidence. The introduction of an acetyl group to the ecdysteroid scaffold is a critical determinant of biological activity and metabolic fate. Studies across the ecdysteroid class demonstrate that acylation can dramatically alter a molecule's interaction with target receptors, membrane permeability, and susceptibility to enzymatic degradation [1]. Specifically, the acetylation of 20E has been shown to confer entirely new biological properties, such as potent antibacterial activity, that are absent in the native, unmodified 20E molecule [2]. Therefore, substituting 3-O-Acetyl-20E with generic 20E in an experimental system risks producing results that are not representative of the acetylated derivative's unique profile, potentially leading to false negatives or inaccurate structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: Key Differentiators for 3-O-Acetyl-20-Hydroxyecdysone in Research


Enhanced Antibacterial Activity Conferred by Acetylation of the 20E Scaffold

In a controlled study, natural 20-hydroxyecdysone (20E) exhibited no antimicrobial activity against standard test microbe cultures. However, the introduction of an acetyl group to the 20E molecule resulted in a significant increase in antibacterial activity specifically against microbes known to induce inflammatory and purulent processes [1]. This demonstrates that acetylation is not a silent modification but rather a key structural determinant for unlocking new bioactivities in the ecdysteroid class. This finding is directly relevant for researchers seeking ecdysteroid derivatives with antimicrobial or anti-inflammatory potential.

Antimicrobial Ecdysteroid Structure-Activity Relationship

Defined Structural Identity via Position-Specific Acetylation (C3 vs C2)

3-O-Acetyl-20-hydroxyecdysone is a distinct chemical entity from its regioisomer, 2-O-Acetyl-20-hydroxyecdysone. Both have been isolated from natural sources like *Ajuga reptans* var. *atropurpurea*, but their spectroscopic and chromatographic properties differ, confirming they are separate compounds [1]. This is a critical distinction for procurement and experimental design. A request for a generic 'acetylated 20E' may result in the provision of a mixture or the incorrect isomer, whereas specifying '3-O-Acetyl-20-hydroxyecdysone' ensures a well-defined molecular entity is used. The CAS number (22961-68-8) provides a unique and unambiguous identifier for procurement .

Natural Product Chemistry Isolation Analytical Characterization

Potential for Altered In Vivo Pharmacokinetics and Receptor Binding

Acylation of ecdysteroids is a recognized strategy to modulate their absorption, distribution, metabolism, and excretion (ADME) properties [1]. For instance, 3-acetylecdysone-2-phosphate and 3-acetyl-20-hydroxyecdysone-2-phosphate have been identified as polar conjugates in insect metabolism, indicating that acetylation influences how these molecules are processed *in vivo* [2]. Furthermore, research into semi-synthetic ecdysteroids as gene-switch actuators emphasizes that natural ecdysteroids like 20E have suboptimal ADME properties for *in vivo* applications, and structural modifications like acetylation are being explored to improve their pharmacological profile [1]. While direct PK data for 3-O-Acetyl-20E is lacking, this class-level evidence strongly suggests it will behave differently from 20E *in vivo*.

Pharmacokinetics Metabolism Gene-Switch Technology

Optimal Research and Discovery Applications for 3-O-Acetyl-20-Hydroxyecdysone


Screening for Antimicrobial or Anti-inflammatory Lead Candidates

Based on the finding that acetylation of the 20E scaffold is critical for conferring antibacterial activity [1], 3-O-Acetyl-20-Hydroxyecdysone is a more appropriate candidate than 20E for initial screening in antimicrobial or anti-inflammatory assays. Its use can help identify novel ecdysteroid-based hits that would be completely missed if only the parent compound were tested. This application leverages the class-level evidence that acylated ecdysteroids possess distinct and potent bioactivities compared to their non-acylated counterparts.

Precise Structure-Activity Relationship (SAR) Studies

The unambiguous structural identity of 3-O-Acetyl-20-Hydroxyecdysone (CAS 22961-68-8) makes it essential for rigorous SAR studies . Comparing its activity with that of 20E, 2-O-Acetyl-20E [1], and other ecdysteroid analogs allows researchers to map the specific contribution of the C3-acetyl group to receptor binding, cellular activity, and other functional outcomes. This precise chemical tool is indispensable for rational drug design or for optimizing the ecdysteroid-responsive EcR gene-switch system.

In Vivo Pharmacology and ADME Studies of Ecdysteroids

For research programs aiming to develop ecdysteroids as gene-switch actuators or therapeutic agents, investigating 3-O-Acetyl-20E is a logical next step. The class-level inference suggests its ADME properties will differ from 20E due to the increased lipophilicity from acetylation [1]. Including this compound in comparative pharmacokinetic studies can help define the structural features required for improved bioavailability and tissue distribution, addressing a key limitation of natural ecdysteroids for *in vivo* applications.

Insect Endocrinology and Pest Control Research

Ecdysteroids are the primary molting hormones in insects, and their analogs can serve as potent growth regulators or control agents [1]. While 20E is the universal endogenous hormone, its acetylated metabolites and derivatives can have distinct hormonal or anti-hormonal activities . 3-O-Acetyl-20E can be used as a probe in insect bioassays to understand hormone metabolism, receptor interaction, or to screen for compounds that disrupt normal ecdysteroid signaling, which is a known mechanism for insecticide action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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